Ac-Phe-Thiaphe-OH

Enzyme kinetics Carboxypeptidase A Substrate comparison

Ac-Phe-Thiaphe-OH is the only validated substrate for direct, sensitive CPA activity measurement in unprocessed serum. Unlike HPA or FAPP substrates, its thiophenol release enables instant DTNB colorimetric readout at 412 nm, eliminating sample prep. Ideal for HTS inhibitor screening, enzyme QC, and kinetic studies with defined KM (0.22 mM) and high kcat. Select this substrate for reliable, high-throughput CPA assays.

Molecular Formula C19H20N2O4S
Molecular Weight 372.4 g/mol
CAS No. 108906-59-8
Cat. No. B013065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Phe-Thiaphe-OH
CAS108906-59-8
SynonymsN-Ac-PSP
N-acetylphenylalanyl-3-thiaphenylalanine
Molecular FormulaC19H20N2O4S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)SC2=CC=CC=C2
InChIInChI=1S/C19H20N2O4S/c1-13(22)20-16(12-14-8-4-2-5-9-14)17(23)21-18(19(24)25)26-15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)/t16-,18-/m0/s1
InChIKeyZIRMREOJJGMRIJ-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Phe-Thiaphe-OH (CAS 108906-59-8): A Modified Peptide Substrate for Carboxypeptidase A Activity Assays


Ac-Phe-Thiaphe-OH (CAS 108906-59-8), also designated as N-acetylphenylalanyl-3-thiaphenylalanine or N-Ac-PSP, is a synthetic dipeptide mimetic [1]. It serves as a colorimetric substrate for carboxypeptidase A (CPA) . The compound comprises an N-acetylated phenylalanine residue and a C-terminal 3-thiaphenylalanine moiety, with a molecular weight of 372.44 g/mol (molecular formula C₁₉H₂₀N₂O₄S) [2]. Its defining functional attribute is the thioester-like bond whose hydrolysis by CPA releases a free thiophenol group, enabling convenient spectrophotometric detection using Ellman's reagent [2]. This property distinguishes it from natural peptide substrates and underpins its utility in quantitative enzyme assays [1].

Why Generic CPA Substrates Cannot Replace Ac-Phe-Thiaphe-OH in Quantitative Enzyme Assays


Substitution with alternative carboxypeptidase A (CPA) substrates such as hippuryl-L-phenylalanine (Hip-Phe), Cbz-Gly-Phe, or furanacryloyl-Phe-Phe introduces significant performance limitations [2][3]. Hip-Phe, a classic CPA substrate, exhibits a substantially lower turnover number (kcat ≈ 2,220 min⁻¹ at 25°C) compared to Ac-Phe-Thiaphe-OH (kcat = 6,720 min⁻¹ at 22°C), resulting in reduced assay sensitivity [1]. Critically, Cbz-Gly-Phe and p-hydroxybenzoyl-Gly-Phe have been reported to be susceptible to cleavage by the zymogen form of CPA (proCPA) present in biological fluids, leading to artificially elevated baseline measurements and confounding interpretation [2]. Furthermore, furanacryloyl-Phe-Phe lacks sufficient sensitivity to reliably detect CPA in normal human serum [3]. In contrast, the specific hydrolysis of Ac-Phe-Thiaphe-OH by active CPA but not proCPA, coupled with its colorimetric detection system, provides superior signal-to-noise and enables direct, interference-free quantification in complex matrices such as human serum [1][2].

Quantitative Differentiation Evidence for Ac-Phe-Thiaphe-OH (CAS 108906-59-8)


Superior Catalytic Turnover (kcat) Versus the Classic CPA Substrate Hippuryl-Phe

Ac-Phe-Thiaphe-OH demonstrates a 3.03-fold higher catalytic turnover number (kcat) relative to the classic CPA substrate hippuryl-L-phenylalanine (Hip-Phe). While Hip-Phe is hydrolyzed by CPA with a reported kcat of approximately 2,220 min⁻¹ at 25°C, Ac-Phe-Thiaphe-OH exhibits a kcat of 6,720 min⁻¹ at 22°C [1]. This quantitative difference in catalytic efficiency translates directly to enhanced signal generation per enzyme molecule, providing greater sensitivity in activity assays [1].

Enzyme kinetics Carboxypeptidase A Substrate comparison kcat Colorimetric assay

Specificity Advantage: Resistance to Proenzyme (proCPA) Cleavage

Unlike substrates such as Cbz-Gly-Phe and p-hydroxybenzoyl-Gly-Phe, Ac-Phe-Thiaphe-OH is not hydrolyzed by the zymogen precursor of CPA (proCPA) present in human serum [1]. Assays employing proCPA-susceptible substrates yield artificially high baseline activity values in healthy individuals, confounding interpretation [1]. The resistance of Ac-Phe-Thiaphe-OH to proCPA cleavage enables the establishment of a true basal serum CPA concentration of 0.068 ± 0.028 U/L (equivalent to 0.34 μg/L CPA) in healthy adults (n=108) [1][2]. This low, reproducible baseline provides a substantial dynamic range for assessing pathological elevations [1].

Proenzyme CPA1 Substrate specificity Serum assay Pancreatitis biomarker

Enables Picomolar Sensitivity in Inhibitor Screening Assays

Ac-Phe-Thiaphe-OH serves as the colorimetric substrate in a validated 96-well plate assay format for CPA inhibitor characterization [1]. In this system, the endogenous protein inhibitor Latexin (LXN) demonstrates an IC50 value of less than 1 nM for inhibiting CPA1-mediated cleavage of Ac-Phe-Thiaphe-OH . The assay employs DTNB (Ellman's reagent) to quantify the thiophenol product, providing a robust, scalable readout suitable for high-throughput screening [1].

Latexin CPA1 IC50 Inhibitor screening High-throughput screening

Enzymatic Efficiency (kcat/KM) as a Quantitative Metric for CPA Activity

Ac-Phe-Thiaphe-OH is hydrolyzed by carboxypeptidase A with well-characterized Michaelis-Menten kinetic parameters: KM = 0.22 mM and kcat = 6,720 min⁻¹ at 22°C [1]. This yields a catalytic efficiency (kcat/KM) of 30,545 min⁻¹·mM⁻¹ (equivalent to 5.09 × 10⁵ M⁻¹·s⁻¹), establishing a quantitative benchmark for CPA activity [1]. These kinetic constants are essential for assay standardization and cross-laboratory comparability, enabling precise calculation of enzyme activity in international units (U) [1].

Michaelis-Menten kinetics KM kcat/KM Substrate efficiency CPA1

Validated Application Scenarios for Ac-Phe-Thiaphe-OH (CAS 108906-59-8)


Direct Quantification of Serum Carboxypeptidase A for Pancreatic Biomarker Studies

Ac-Phe-Thiaphe-OH enables the direct, interference-free measurement of CPA activity in human serum or plasma. Its specificity for active CPA over proCPA eliminates the artifactual signal elevation observed with alternative substrates [1]. This property was utilized to establish the reference baseline for serum CPA in healthy adults (0.068 ± 0.028 U/L; n=108) and underpins applications in pancreatitis biomarker research where elevated CPA activity serves as a diagnostic indicator [1]. Procurement of this substrate is essential for laboratories developing or validating serum-based CPA activity assays [2].

High-Throughput Screening of Carboxypeptidase A Inhibitors in Drug Discovery

The colorimetric nature of the Ac-Phe-Thiaphe-OH/DTNB detection system is fully compatible with 96-well and 384-well plate formats, enabling high-throughput screening of CPA inhibitor libraries [1]. The high kcat (6,720 min⁻¹) of the substrate ensures robust signal generation even with low enzyme concentrations, while the sub-nanomolar IC50 values achievable for inhibitors such as Latexin (<1 nM) confirm the assay's suitability for identifying potent lead compounds [1][2]. This substrate is a critical reagent for pharmaceutical and biotechnology organizations engaged in CPA-targeted drug discovery programs [1].

Quality Control and Specific Activity Determination for Recombinant CPA1 Protein Production

Ac-Phe-Thiaphe-OH serves as a standardized substrate for batch-to-batch quality control testing of recombinant human and mouse CPA1 proteins [1]. Commercial recombinant CPA1 products are routinely qualified using this substrate to report specific activity values, such as >3,500 pmol/min/μg (human CPA1) or >6,000 pmol/min/μg (mouse CPA1) [1][2]. For manufacturers and distributors of recombinant CPA enzymes, inclusion of this substrate in QC workflows provides a validated, peer-accepted method for activity certification and product release testing [1].

Undergraduate and Graduate Biochemistry Laboratory Instruction in Enzyme Kinetics

The well-characterized Michaelis-Menten kinetic parameters of Ac-Phe-Thiaphe-OH (KM = 0.22 mM, kcat = 6,720 min⁻¹) make it an ideal substrate for educational laboratory experiments focused on enzyme kinetics and inhibitor characterization [1][2]. The simple colorimetric readout eliminates the need for specialized equipment beyond a standard spectrophotometer or plate reader, while the robust kinetic constants enable students to obtain reproducible results for Km, Vmax, and Ki determinations [2]. Procurement by academic institutions supports hands-on teaching of fundamental biochemistry principles with a research-grade reagent [1].

Technical Documentation Hub

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